1-benzyl-4-methylpiperidin-3-ol;4-methylbenzenesulfonic acid
Overview
Description
1-Benzyl-4-methylpiperidin-3-ol;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C20H27NO4S. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-4-methylpiperidin-3-ol can be synthesized through the benzylation of piperidine followed by subsequent redox reactions . The process typically involves the use of benzyl chloride and piperidine under basic conditions to form the benzylated product. This intermediate is then subjected to oxidation and reduction reactions to yield 1-benzyl-4-methylpiperidin-3-ol.
Industrial Production Methods
Industrial production of 1-benzyl-4-methylpiperidin-3-ol often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
1-Benzyl-4-methylpiperidin-3-ol;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the development of pharmaceuticals, including antipsychotic drugs and sedatives.
Industry: The compound is utilized in the production of surgical anesthetics and local anesthetics.
Mechanism of Action
The mechanism of action of 1-benzyl-4-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. For example, in the context of pharmaceuticals, it may modulate neurotransmitter levels in the brain, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-methylpiperidin-4-ol: This compound has a similar structure but differs in the position of the methyl group.
4-Methyl-1-(phenylmethyl)-3-piperidinol: Another related compound with slight variations in its chemical structure.
Uniqueness
1-Benzyl-4-methylpiperidin-3-ol;4-methylbenzenesulfonic acid is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
1-benzyl-4-methylpiperidin-3-ol;4-methylbenzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.C7H8O3S/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11,13,15H,7-10H2,1H3;2-5H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZHVWWLFJWBQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1O)CC2=CC=CC=C2.CC1=CC=C(C=C1)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384338-21-0 | |
Record name | 3-Piperidinol, 4-methyl-1-(phenylmethyl)-, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=384338-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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